molecular formula C12H9ClN2O2S2 B12062743 2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B12062743
M. Wt: 312.8 g/mol
InChI Key: MYRZLPRORXSHBK-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a thiophene-based carbonitrile derivative featuring an amino group at position 2, a 3-chlorophenyl substituent at position 4, and a methylsulfonyl group at position 3. This compound is part of a broader class of functionalized thiophenes, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and protein-binding capabilities .

Properties

Molecular Formula

C12H9ClN2O2S2

Molecular Weight

312.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-5-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C12H9ClN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-3-2-4-8(13)5-7/h2-5H,15H2,1H3

InChI Key

MYRZLPRORXSHBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Biological Activity

2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a compound belonging to the thiophene family, known for its diverse biological activities. The structural features of this compound, including the presence of an amino group, a chlorophenyl moiety, and a methylsulfonyl group, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
  • CAS Number : 350989-54-7
  • Molecular Formula : C14H14ClN3O2S
  • Molecular Weight : 303.79 g/mol

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

CompoundActivityIC50 (µM)Reference
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrileAnticancer12.5
Similar Thiophene DerivativeAnticancer10.0

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that it could significantly reduce the production of prostaglandins, which are mediators of inflammation.

CompoundCOX Inhibition IC50 (µM)Reference
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile25.0
Celecoxib (Control)0.04

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been widely studied. This specific compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15.0
Escherichia coli20.0

The biological activity of 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is believed to stem from its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
  • Signal Transduction Modulation : It can alter signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that thiophene derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Studies

  • Anticancer Study : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its potential as an anticancer agent.
  • Anti-inflammatory Research : In vivo studies using animal models showed that administration of this compound led to reduced swelling and pain in models of induced inflammation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile. Research indicates that compounds in this class exhibit significant antiproliferative effects against various human tumor cell lines. For instance, derivatives synthesized from similar structures have shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was particularly noted in melanoma cell lines where the compound induced G2/M cell cycle arrest and exhibited anti-angiogenic properties both in vitro and in vivo .

Neuroprotective Effects

In addition to its anticancer properties, this compound may also possess neuroprotective effects. Studies on related thiophene derivatives have shown promise in models of neurodegenerative diseases, suggesting that modifications to the thiophene structure can enhance neuroprotective activities against oxidative stress and excitotoxicity .

Microbicides and Herbicides

The compound has been investigated for its potential use as a microbicide and herbicide. Thiophene derivatives have demonstrated efficacy against various plant pathogens, making them suitable for agricultural applications. The structural characteristics of 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile contribute to its enhanced activity against microbial infections in crops, providing a valuable tool for integrated pest management strategies .

Plant Growth Regulation

Research indicates that certain thiophene derivatives can act as plant growth regulators, promoting growth while also offering protection against environmental stressors. This dual functionality can lead to improved crop yields and resilience against diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is crucial for optimizing its efficacy in both medicinal and agricultural applications. Key findings from SAR studies include:

Structural Feature Impact on Activity
Presence of ChlorineEnhances antiproliferative activity
Methylsulfonyl GroupIncreases bioavailability
Amino GroupEssential for interaction with biological targets

These insights guide further modifications to enhance the compound's therapeutic index and reduce potential side effects.

Case Studies

Several case studies illustrate the practical applications of this compound:

Anticancer Case Study

A study involving a series of thiophene derivatives, including 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile, demonstrated significant anticancer activity in a panel of eight human tumor cell lines. The most promising derivative exhibited an IC50 value indicating strong antiproliferative effects, leading to ongoing investigations into its mechanisms of action and potential clinical applications .

Agricultural Efficacy Case Study

Field trials assessing the efficacy of thiophene-based microbicides revealed that crops treated with formulations containing 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile showed reduced incidence of fungal infections compared to untreated controls. These results support the compound's role in sustainable agriculture practices aimed at minimizing chemical pesticide use while maintaining crop health .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents at positions 4 and 5 of the thiophene ring. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Position 4 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile (Target) 3-Chlorophenyl Methylsulfonyl C₁₂H₈ClN₂O₂S₂ 311.79 Protein-binding studies
2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile 4-Fluorophenyl Methylsulfonyl C₁₂H₈FN₂O₂S₂ 295.32 Enhanced polarity due to fluorine
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile tert-Butyl Methylsulfonyl C₁₀H₁₄N₂O₂S₂ 258.36 Increased hydrophobicity
2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile 4-Methoxyphenyl Methylsulfonyl C₁₃H₁₁N₂O₃S₂ 323.37 Electron-donating methoxy group
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile 2,4-Dichlorophenyl Methyl C₁₂H₈Cl₂N₂S 283.17 Higher lipophilicity; antimicrobial uses
2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile Chloro Formyl C₆H₃ClN₂OS 186.62 Reactive aldehyde moiety

Key Observations :

  • Electron-Withdrawing Groups : Methylsulfonyl (Target, ) improves stability and binding affinity compared to methyl or formyl groups .
  • Aromatic Substituents : Fluorine () increases polarity, while 3-chlorophenyl (Target) balances hydrophobicity and steric effects.

Crystallographic and Structural Analysis

  • Hydrogen Bonding: The amino and nitrile groups in the target compound participate in hydrogen-bonding networks, as observed in related structures (e.g., ). These interactions stabilize crystal lattices, with graph set analysis (e.g., R₂²(8) motifs) common in thiophene derivatives .
  • Puckering Analysis: For five-membered rings, Cremer-Pople parameters () quantify non-planarity, which is minimal in methylsulfonyl-substituted thiophenes due to electron withdrawal.

Q & A

Q. Basic

  • FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ stretches at ~3200–3300 cm⁻¹) .
  • NMR :
    • ¹H-NMR : Identifies aromatic protons (δ 7.15–7.99 ppm for 3-chlorophenyl) and exchangeable NH₂ protons (δ ~3.7 ppm) .
    • ¹³C-NMR : Assigns carbons in the thiophene ring (e.g., C-3 carbonitrile at ~115 ppm) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

How can computational methods like DFT and molecular docking be applied to study its potential as an anti-tubercular agent?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability. Basis sets like B3LYP/6-311+G(d,p) are standard .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding with Mycobacterium tuberculosis targets (e.g., enoyl-acyl carrier protein reductase). Analyze binding affinity (ΔG values) and interactions (hydrogen bonds, hydrophobic contacts) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) .

What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?

Q. Advanced

  • Software Tools : Use SHELXL for small-molecule refinement and WinGX for data integration. SHELXL’s robust least-squares algorithms handle twinning or disorder .
  • Validation Metrics : Cross-check R-factors (R1 < 0.05), residual electron density maps, and Hirshfeld surface analysis to identify misplaced atoms .
  • Data Reconciliation : Compare experimental data (XRD) with computational models (DFT-optimized geometries) to resolve bond-length/angle discrepancies .

How to analyze hydrogen bonding patterns and their impact on molecular packing in the crystal lattice?

Q. Advanced

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) for dimeric motifs) using software like Mercury .
  • Packing Diagrams : Visualize intermolecular interactions (e.g., π-π stacking of aromatic rings, sulfonyl-O⋯H-N hydrogen bonds) using CrystalMaker.
  • Energy Frameworks : Calculate interaction energies (e.g., Coulombic and dispersion terms) to quantify packing stability .

What are the key considerations in designing experiments to study its binding with serum albumin?

Q. Basic

  • Techniques :
    • Spectrofluorimetry : Monitor tryptophan quenching in bovine serum albumin (BSA) to estimate binding constants (Kb) .
    • Circular Dichroism (CD) : Detect conformational changes in BSA (α-helix to β-sheet transitions) upon ligand binding .
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Controls : Use warfarin or ibuprofen as site-specific competitors (Site I/II) to identify binding pockets.

How to perform in silico ADMET profiling to predict pharmacokinetic properties?

Q. Advanced

  • Tools : SwissADME, pkCSM, or ProTox-II predict:
    • Absorption : Caco-2 permeability, intestinal absorption.
    • Metabolism : CYP450 enzyme inhibition.
    • Toxicity : Hepatotoxicity, Ames mutagenicity .
  • Descriptors : Compute logP (lipophilicity), topological polar surface area (TPSA), and Rule of 5 violations .

How can researchers address discrepancies in synthetic yields reported across literature?

Q. Advanced

  • DoE (Design of Experiments) : Systematically vary parameters (solvent, temperature, stoichiometry) to identify critical factors.
  • Mechanistic Studies : Use in-situ IR or HPLC to track intermediate formation and side reactions.
  • Reproducibility : Cross-validate with alternative routes (e.g., transition-metal catalysis vs. organocatalytic methods) .

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